Methyl 4-pivalamidobenzofuran-2-carboxylate
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Overview
Description
Methyl 4-pivalamidobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-pivalamidobenzofuran-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then subjected to further reactions to introduce the pivalamide group and methyl ester functionality .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-pivalamidobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 4-pivalamidobenzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets and its potential as a lead compound for drug development.
Medicine: Research explores its potential therapeutic applications, such as anti-tumor, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of Methyl 4-pivalamidobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-pivalamidobenzofuran-2-carboxylate include other benzofuran derivatives such as:
- Benzofuran-2-carboxylic acid
- Ethyl 5-nitrobenzofuran-2-carboxylate
- Benzofuran-based pyrazoline-thiazoles
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pivalamide group and methyl ester functionality enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 4-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)14(18)16-10-6-5-7-11-9(10)8-12(20-11)13(17)19-4/h5-8H,1-4H3,(H,16,18) |
InChI Key |
SGPQCILCAVDSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C=C(OC2=CC=C1)C(=O)OC |
Origin of Product |
United States |
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